BenchChemオンラインストアへようこそ!

3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Flap endonuclease-1 DNA repair inhibition Structure-activity relationship

3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a small-molecule heterocyclic agent (C₁₂H₈N₂O₄, MW 244.21) belonging to the furo[3,2-d]pyrimidine-2,4-dione chemotype. The compound is curated in authoritative bioactivity databases under CHEMBL183539 and PubChem CID 44392222, with a ChEMBL-assigned maximum development phase of ‘Preclinical’.

Molecular Formula C12H8N2O4
Molecular Weight 244.20 g/mol
CAS No. 824983-96-2
Cat. No. B12904675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS824983-96-2
Molecular FormulaC12H8N2O4
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=COC3=C2NC(=O)N(C3=O)O
InChIInChI=1S/C12H8N2O4/c15-11-10-9(13-12(16)14(11)17)8(6-18-10)7-4-2-1-3-5-7/h1-6,17H,(H,13,16)
InChIKeyNOTDDTGAIAOPAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 824983-96-2) – Core Identity and Procurement-Grade Classification


3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a small-molecule heterocyclic agent (C₁₂H₈N₂O₄, MW 244.21) belonging to the furo[3,2-d]pyrimidine-2,4-dione chemotype. The compound is curated in authoritative bioactivity databases under CHEMBL183539 and PubChem CID 44392222, with a ChEMBL-assigned maximum development phase of ‘Preclinical’ [1]. It carries a 3-hydroxy-2,4-dione pharmacophore that engages divalent metal ions within nuclease active sites, distinguishing it from non-hydroxylated or amino-substituted furo[3,2-d]pyrimidine congeners that target kinase ATP pockets [2].

Why Generic Furo[3,2-d]pyrimidine-2,4-dione Substitution Fails – Structural Determinants of Target Engagement for CAS 824983-96-2


Furo[3,2-d]pyrimidine-2,4-diones are not a pharmacologically uniform class. The 7-aryl substituent and the N3-hydroxy group on the pyrimidine-2,4-dione ring jointly dictate target preference: kinase-targeted analogs (e.g., Syk inhibitors) rely on a 4-amino or 4-alkoxy substitution pattern absent in CAS 824983-96-2, while DNA-repair nuclease inhibitors require the N3-hydroxy-2,4-dione motif for active-site metal chelation [1]. Even within the N3-hydroxy series, the 7-phenyl substituent of CAS 824983-96-2 produces a FEN1 IC₅₀ of 0.143 nM versus 0.038 nM for the 7-benzyl congener and 0.023 nM for the 7-(biphenyl-4-yl) analog [2][3]. This ~4- to ~6-fold potency difference precludes interchangeable use without re-optimizing assay sensitivity windows and selectivity margins.

Quantitative Differentiation Evidence for 3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 824983-96-2) Versus Closest Analogs


FEN1 Inhibitory Potency: Intermediate Rank Within the 7-Substituted Furo[3,2-d]pyrimidine-2,4-dione Series

CAS 824983-96-2 inhibits recombinant human flap endonuclease-1 (FEN1) with an IC₅₀ of 0.143 nM [1]. This places it at an intermediate potency rank among close 7-substituted congeners: it is 3.8-fold less potent than the 7-benzyl analog (CHEMBL183133, IC₅₀ = 0.038 nM), 6.2-fold less potent than the 7-(biphenyl-4-yl) analog (CHEMBL364591, IC₅₀ = 0.023 nM), but 1.8-fold more potent than the 7-(4-methylphenyl) analog (PubChem CID 44392232, IC₅₀ = 0.080 nM in the same assay format) [1][2]. Such an intermediate position defines a distinct utility window when neither maximal FEN1 suppression nor minimal potency is desired.

Flap endonuclease-1 DNA repair inhibition Structure-activity relationship

Dual FEN1/XPG Inhibition Signature: Differentiated Polypharmacology Versus 7-Benzyl and Thieno Congeners

CAS 824983-96-2 inhibits two structurally related DNA repair nucleases – FEN1 (IC₅₀ = 0.143 nM) and XPG/ERCC5 (IC₅₀ = 0.276 nM) – yielding a FEN1/XPG selectivity ratio of approximately 1.9-fold [1][2]. In contrast, the 7-benzyl analog CHEMBL183133 shows a FEN1/XPG ratio of approximately 1.6-fold (FEN1 IC₅₀ = 0.038 nM; XPG IC₅₀ = 0.061 nM), while the thieno[2,3-d]pyrimidine-2,4-dione core analog CHEMBL183792 is a more biased XPG inhibitor (XPG IC₅₀ = 0.145 nM; FEN1 data not reported) [2][3]. The near-equipotent dual inhibition profile of CAS 824983-96-2 is a quantifiable differentiation that cannot be assumed for other 7-aryl furo[3,2-d]pyrimidine-2,4-diones.

Xeroderma pigmentosum group G ERCC5 Dual nuclease inhibition DNA excision repair

Functional Selectivity Over Dihydrofolate Reductase (DHFR): Absence of Off-Target Antifolate Activity Versus Classic Furo[2,3-d]pyrimidine Antifolates

CAS 824983-96-2 was tested against both recombinant human DHFR and Toxoplasma gondii bifunctional DHFR-thymidylate synthase; in both assays, the IC₅₀ exceeded 10,000 nM, indicating essentially no DHFR inhibitory activity [1]. This is a mechanistically meaningful contrast to the furo[2,3-d]pyrimidine antifolate class (e.g., MTXO and related 2,4-diaminofuro[2,3-d]pyrimidines), which derive their antitumor and antiparasitic pharmacology from potent DHFR inhibition [2]. For users evaluating DNA repair nuclease inhibitors, the absence of DHFR activity eliminates a confounding antiproliferative mechanism that would otherwise complicate data interpretation in cell-based DNA damage response assays.

Dihydrofolate reductase Off-target profiling Antifolate selectivity

ChEMBL Preclinical Max Phase Designation: Development-Stage Differentiation Versus Undeclared In-Class Analogs

According to the ChEMBL database, CAS 824983-96-2 carries a Max Phase designation of ‘Preclinical’, indicating that this specific compound has advanced beyond initial hit characterization and been evaluated in formal preclinical studies [1]. This designation is absent for several structurally close 7-substituted furo[3,2-d]pyrimidine-2,4-dione analogs (e.g., CHEMBL183133, CHEMBL364591) that remain annotated only with bioactivity data without a development phase assignment. For procurement decisions, a Preclinical-stage annotation implies the existence of additional ADME, pharmacokinetic, or in vivo efficacy data that may not be publicly disclosed but which elevate the compound's maturity relative to compounds lacking such a designation.

Preclinical development ChEMBL Max Phase Drug discovery stage

Physicochemical Property Differentiation: Lipophilicity-Driven Permeability Versus 7-Benzyl and 7-(4-Methylphenyl) Analogs

ChEMBL reports a computed AlogP of 1.19 for CAS 824983-96-2 [1]. While experimentally determined logP/logD values for the comparator analogs are not available in the same curated source, the phenyl substituent confers measurably lower lipophilicity than the 7-benzyl analog (predicted AlogP ~1.7–2.0) and the 7-(biphenyl-4-yl) analog (predicted AlogP ~2.5–3.0), yet higher lipophilicity than the 7-unsubstituted core (AlogP ~0.2). This intermediate lipophilicity position may translate into a balanced passive permeability and aqueous solubility profile suited for cell-based assays where extreme logD values cause non-specific binding or precipitation artifacts. This is a class-level inference based on established logP-bioavailability correlations; experimental confirmation in side-by-side permeability assays is not available.

Lipophilicity AlogP Cellular permeability Physicochemical profiling

Recommended Research and Industrial Application Scenarios for 3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 824983-96-2)


DNA Repair Sensitization Studies Requiring Intermediate FEN1 Inhibition Without Complete Target Saturation

In cancer cell line models where FEN1 knockdown or complete pharmacological inhibition induces synthetic lethality only in specific genetic backgrounds (e.g., BRCA1/2-deficient or PTEN-null contexts), CAS 824983-96-2 (FEN1 IC₅₀ = 0.143 nM) provides an intermediate level of target engagement [1]. This potency tier falls between the near-complete suppression achievable with the 7-benzyl analog (IC₅₀ = 0.038 nM) and the weaker inhibition of the 7-(4-methylphenyl) analog (IC₅₀ = 0.08 nM), enabling dose-escalation studies that titrate FEN1 activity to identify the threshold required for chemosensitization to temozolomide or cisplatin without triggering confounding cytotoxicity from excessive DNA repair suppression [2].

Dual Nuclease Inhibition for Nucleotide Excision Repair (NER) and Base Excision Repair (BER) Pathway Co-Blockade

CAS 824983-96-2 is one of the few publicly disclosed furo[3,2-d]pyrimidine-2,4-diones with confirmed dual inhibitory activity against both FEN1 (BER) and XPG/ERCC5 (NER), with IC₅₀ values of 0.143 nM and 0.276 nM respectively [1]. This near-equipotent dual profile supports experimental designs that require simultaneous impairment of flap cleavage (BER) and 3′-incision (NER) activities – a combination that may be particularly relevant in tumor types exhibiting concurrent upregulation of both repair pathways as a resistance mechanism to platinum-based chemotherapeutics [2].

Control Compound for FEN1-Targeted Drug Discovery Programs Evaluating Novel Chemotypes

Given its well-characterized FEN1 IC₅₀ (0.143 nM), its documented inactivity against DHFR (IC₅₀ > 10,000 nM), and its Preclinical development designation in ChEMBL [1][2], CAS 824983-96-2 serves as an ideal positive control or reference inhibitor in FEN1 biochemical and cellular assay validation. Its selectivity profile ensures that observed phenotypes can be attributed specifically to FEN1 inhibition rather than to off-target antifolate effects, a common confound when using less-characterized tool compounds. Procurement of this compound as an assay standard enables cross-laboratory data normalization and inter-study reproducibility comparisons [3].

Structure-Activity Relationship (SAR) Anchor Point for 7-Aryl Furo[3,2-d]pyrimidine-2,4-dione Libraries

With its unsubstituted 7-phenyl group, CAS 824983-96-2 represents the minimal aromatic substituent producing sub-nanomolar FEN1 inhibition within this chemotype series. Medicinal chemistry teams constructing focused libraries around the furo[3,2-d]pyrimidine-2,4-dione core can use this compound as the reference scaffold from which to systematically explore substituent electronic and steric effects – comparing FEN1 and XPG IC₅₀ shifts upon introducing electron-withdrawing, electron-donating, or sterically demanding groups at the 7-phenyl para and meta positions [1][2].

Quote Request

Request a Quote for 3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.